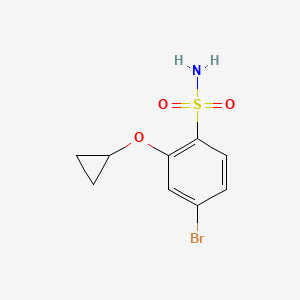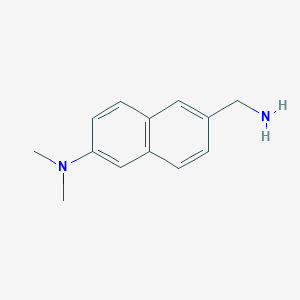
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a central enone structure flanked by two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one typically involves the condensation of nicotinaldehyde with pyridinylethanone in the presence of a base such as sodium acetate in glacial acetic acid . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the enone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form diketones.
Reduction: Reduction can convert the enone to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one exerts its effects involves its interaction with various molecular targets. The enone structure allows it to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone
- (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is unique due to its symmetrical structure and the presence of two pyridine rings, which can enhance its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H/b12-9- |
Clé InChI |
KEQVTWUWWKYNAM-XFXZXTDPSA-N |
SMILES isomérique |
C1=CN=CC=C1/C(=C/C(=O)C2=CC=NC=C2)/O |
SMILES canonique |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


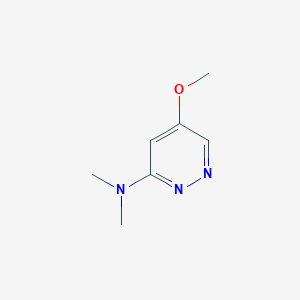
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
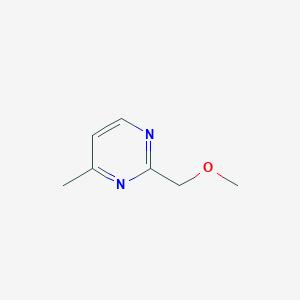
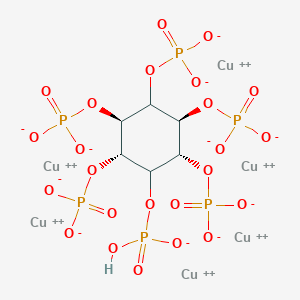

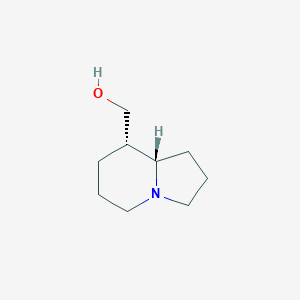
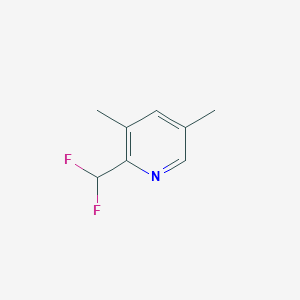


![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
